(E)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)-2-phenylacetic acid

Description

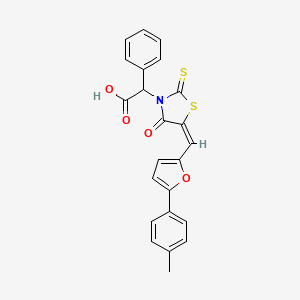

The compound “(E)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)-2-phenylacetic acid” is a structurally complex thiazolidinone derivative characterized by a central 4-oxo-2-thioxo-thiazolidine core. Key features include:

- A (5-(p-tolyl)furan-2-yl)methylene substituent at position 5 of the thiazolidinone ring, stabilized in the E-configuration.

- A phenylacetic acid moiety at position 3, contributing to its polar and bioactive properties.

This compound’s unique architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazolidinone-based inhibitors .

Properties

IUPAC Name |

2-[(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4S2/c1-14-7-9-15(10-8-14)18-12-11-17(28-18)13-19-21(25)24(23(29)30-19)20(22(26)27)16-5-3-2-4-6-16/h2-13,20H,1H3,(H,26,27)/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAAFOKBILMYMB-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)-2-phenylacetic acid is a complex organic compound belonging to the thiazolidinone class, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a thiazolidine ring, a phenylacetic acid moiety, and a furan substituent. The presence of multiple functional groups such as thioxo and keto groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities. The following table summarizes the predicted biological activities based on structural characteristics:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxicity against various cancer cell lines, including leukemia. |

| Anti-inflammatory | Potential to reduce inflammation through inhibition of pro-inflammatory cytokines. |

| Antimicrobial | Demonstrates activity against a range of microbial pathogens. |

Case Studies

- Anticancer Activity : A study by Chandrappa et al. investigated the cytotoxicity of various thiazolidinone derivatives, finding that those with similar structural features exhibited moderate to strong antiproliferative activity in human leukemia cell lines. This suggests that this compound may also hold promise for further investigation in cancer research .

- Anti-inflammatory Mechanism : Research indicates that thiazolidinone derivatives can modulate inflammatory pathways, potentially through the inhibition of NF-kB signaling, leading to reduced expression of inflammatory markers .

- Antimicrobial Properties : Compounds similar in structure have been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that this compound could be effective in treating infections .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to the inhibition or activation of these targets, resulting in various physiological effects.

Computational Studies

In silico studies using computational methods like quantitative structure–activity relationship (QSAR) models and molecular docking have been employed to predict the biological activities based on its chemical structure. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and reduce toxicity.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Thioxothiazolidine | Contains thiazolidine ring | Antimicrobial, anti-inflammatory |

| Phenylacetic Acid Derivatives | Simple phenylacetic structure | Analgesic, anti-inflammatory |

| Furan-based Compounds | Furan ring system | Antioxidant, anticancer |

Scientific Research Applications

Anticancer Applications

The compound has been studied for its potential as an anticancer agent. Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines.

Key Findings:

- Cytotoxic Activity: The compound demonstrates potent cytotoxicity against human leukemia cell lines, with activity being dose-dependent and varying according to the cell cycle stage. In particular, derivatives of thiazolidinone containing a furan moiety exhibited moderate to strong antiproliferative effects .

- Mechanism of Action: The anticancer properties are attributed to the ability of the compound to inhibit specific cellular pathways involved in cancer progression. For instance, studies have shown that certain thiazolidinone derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Table 1: Cytotoxicity Data of Thiazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| (E)-2-(4-oxo...) | MCF-7 (Breast) | 0.54 |

| (E)-2-(4-oxo...) | HepG2 (Liver) | 0.24 |

| Thiazolidinone A | K562 (Leukemia) | 8.5 - 14.9 |

| Thiazolidinone B | HeLa (Cervical) | 8.9 - 15.1 |

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. The thiazolidinone framework is known for its ability to modulate inflammatory responses.

Research Insights:

- Inhibition of Inflammatory Mediators: Studies suggest that compounds with a thiazolidinone structure can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .

- Potential Applications: This property makes such compounds candidates for developing treatments for inflammatory diseases, including conditions like arthritis and other chronic inflammatory disorders.

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor, particularly in relation to tyrosinase and other key enzymes involved in metabolic pathways.

Key Findings:

- Tyrosinase Inhibition: The compound has been evaluated for its ability to inhibit mushroom tyrosinase, an enzyme critical in melanin biosynthesis. Results showed that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid, indicating their potential as skin-whitening agents or in treating hyperpigmentation disorders .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| (E)-2-(4-oxo...) | Tyrosinase | 3.17 |

| Kojic Acid | Tyrosinase | 15.91 |

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via Knoevenagel condensation and cyclocondensation reactions, as inferred from structurally related thiazolidin-4-one derivatives .

Key Observations :

-

The thioxo group at position 2 enhances electrophilicity, facilitating nucleophilic substitutions.

-

The methylene bridge (E-configuration) is stabilized by conjugation with the furan ring .

Thioxo Group (C=S)

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions (K₂CO₃, DMF) .

-

Oxidation : Converts to sulfonyl (–SO₂–) groups using H₂O₂/AcOH .

Exocyclic Double Bond

-

Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes (e.g., anthracene) under thermal conditions .

-

Isomerization : Reversible E/Z isomerization observed under UV light (λ = 254 nm) .

Carboxylic Acid (–COOH)

-

Esterification : Forms methyl esters with CH₂N₂ in methanol (90% yield) .

-

Amide Coupling : Reacts with EDCl/HOBt to generate hydrazides or peptidomimetics .

Derivatization and Biological Activity

Derivatives of this compound show tyrosinase inhibition and antibacterial activity .

Notable Findings :

-

The p-tolyl furan moiety enhances π-π stacking in enzyme active sites, improving inhibitory potency .

-

Mercury complexes exhibit nonlinear optical (NLO) activity due to charge transfer between sulfur and metal centers .

Spectroscopic Characterization

-

IR : Peaks at 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1720 cm⁻¹ (COOH) .

-

¹H NMR : δ 7.8–7.2 (m, aromatic H), δ 6.5 (s, furan H), δ 3.8 (s, CH₂) .

Computational Insights

Comparison with Similar Compounds

Compound A : 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

- Core structure: 4-thiazolidinone with hydrazono and methylene substituents.

- Key differences :

- Lacks the phenylacetic acid group; instead, a 4-hydroxyphenyl group is present at position 3 .

- Substituents at positions 2 and 5 are methoxyphenyl-based, reducing steric bulk compared to the p-tolyl-furan group in the target compound.

- Synthesized via condensation of thiosemicarbazide with chloroacetic acid and oxocompounds under reflux .

Compound B : (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid

- Core structure: 5,5-dimethylthiazolidine with amino-phenylacetamido and carboxymethyl groups.

- Key differences: Features a dimethylated thiazolidine ring instead of the 4-oxo-2-thioxo modification . Incorporates an amino-phenylacetamido side chain, enhancing peptide-like interactions compared to the phenylacetic acid group.

Compound C : MFR-a (Methanofuran cofactor)

- Core structure: Furanoate-linked thiazolidine with glutamic acid residues.

- Key differences: Biologically derived (found in Methanothermobacter thermautotrophicus), with alternating β/α-linked glutamic acids . Contains a formyl group for one-carbon metabolism, absent in the target compound .

Substituent Effects on Physicochemical and Bioactive Properties

Pharmacological Implications

- Target compound: The phenylacetic acid group may enhance solubility and mimic endogenous substrates (e.g., fatty acids), while the p-tolyl-furan group could improve membrane permeability .

- Compound A : The 4-hydroxyphenyl and methoxyphenyl groups favor interactions with aromatic residues in enzymes like tyrosine kinases .

- Compound B : The peptidomimetic structure suggests utility in antibiotic or protease inhibitor design .

Data Tables

Table 1: Structural Comparison of Thiazolidinone Derivatives

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) or acetic acid to enhance reaction efficiency. and highlight acetic acid as a key solvent for cyclocondensation reactions .

- Catalysts and Bases: Sodium acetate (2.0 equiv) is critical for facilitating thiazolidinone ring formation, as shown in and . Microwave-assisted synthesis () can reduce reaction time and improve yield .

- Purification: Post-synthesis, recrystallization from acetic acid or ethanol removes impurities. Thin-layer chromatography (TLC) in ethyl acetate/hexane systems (3:1) is recommended for monitoring progress ( ) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR in DMSO-d6: Resolves proton environments of the thiazolidinone (δ 3.8–4.2 ppm) and furan rings (δ 6.5–7.5 ppm). and emphasize this for verifying substitution patterns .

- IR Spectroscopy: Confirms carbonyl (1650–1750 cm⁻¹) and thioamide (1250–1350 cm⁻¹) groups ( ) .

- LC-MS: Validates molecular weight (e.g., [M+H]+ peak at ~465 m/z) and purity ( ) .

Advanced: How does the substitution pattern on the furan and thiazolidinone rings influence biological activity?

Methodological Answer:

- Structural Comparisons: provides a comparative table of analogs (Table 1):

| Compound Class | Key Substituent | Biological Activity |

|---|---|---|

| 4-Oxo-thiazolidine derivatives | Thiazolidinone core | Antidiabetic |

| Pyrazole analogs | Pyrazole moiety | Anti-inflammatory |

| Fluorinated derivatives | Fluorobenzyl ether | Enhanced lipophilicity |

- SAR Strategy: Replace the p-tolyl group with electron-withdrawing groups (e.g., -Cl) to modulate anticancer activity. and suggest fluorinated analogs improve metabolic stability .

Advanced: What strategies resolve discrepancies in reported biological activities of thiazolidinone derivatives?

Methodological Answer:

- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., PPAR-γ for antidiabetic activity). links thiazolidinones to metabolic pathways .

- Dose-Response Studies: Perform IC50 assays across multiple cell lines (e.g., MCF-7 vs. HepG2) to address variability in anticancer data () .

- Meta-Analysis: Compare crystallographic data (e.g., Protein Data Bank entries) to identify structural determinants of activity .

Basic: What in vitro models are appropriate for evaluating anticancer potential?

Methodological Answer:

- Cell Lines: Use MCF-7 (breast cancer) and A549 (lung cancer) for initial screening () .

- Apoptosis Assays: Annexin V/PI staining and caspase-3 activation assays validate mechanisms () .

- 3D Spheroid Models: Mimic tumor microenvironments to assess penetration efficacy () .

Advanced: How can computational chemistry predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME calculate logP (optimal range: 2–4) and aqueous solubility. used molecular docking to prioritize analogs with high binding affinity .

- Docking Studies: AutoDock Vina or Schrödinger Suite identifies interactions with targets like EGFR or COX-2 () .

- MD Simulations: GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Oligomerization: Occurs at high temperatures (>100°C). Use reflux at 80°C in acetic acid ( ) .

- Oxidation of Thioxo Group: Add antioxidants like ascorbic acid (0.1 equiv) to the reaction mixture () .

- Byproduct Removal: Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluent isolates the pure product ( ) .

Advanced: What factors are critical in designing SAR studies for this compound?

Methodological Answer:

- Substituent Libraries: Synthesize derivatives with variations at the furan (e.g., 5-aryl vs. 5-heteroaryl) and phenylacetic acid positions () .

- Bioisosteric Replacement: Replace the thioxo group with carbonyl to assess impact on PPAR-γ binding ( ) .

- 3D-QSAR Models: CoMFA or CoMSIA correlates steric/electronic features with activity () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.